Tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyanomethylene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with cyanomethylene reagents under specific conditions. One common method includes the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethylene group.
Reduction: Reduction reactions can convert the cyanomethylene group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can act as a reactive site for binding or modification, leading to changes in the activity of the target molecule. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate .
- Tert-butyl 3-aminopyrrolidine-1-carboxylate .
- Tert-butyl 3-hydroxyazetidine-1-carboxylate .
Uniqueness:
- The presence of the cyanomethylene group distinguishes tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate from other similar compounds, providing unique reactivity and potential applications.
- The combination of the pyrrolidine ring and the tert-butyl ester group offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3 |
InChI Key |
FLCAOROXCRZCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)C1 |
Origin of Product |
United States |
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